molecular formula C15H15NO2 B14358131 2-(Pyridin-4-yl)ethyl phenylacetate CAS No. 90158-94-4

2-(Pyridin-4-yl)ethyl phenylacetate

Cat. No.: B14358131
CAS No.: 90158-94-4
M. Wt: 241.28 g/mol
InChI Key: VUAKSLFHAHEEBS-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)ethyl phenylacetate is an organic compound that features a pyridine ring and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)ethyl phenylacetate typically involves the esterification of phenylacetic acid with 2-(pyridin-4-yl)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts in a packed bed reactor can also be explored to facilitate the reaction and simplify the separation process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)ethyl phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pyridin-4-yl)ethyl phenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)ethyl phenylacetate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-yl)ethyl phenylacetate is unique due to its combination of a pyridine ring and a phenylacetate moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to its analogs .

Properties

CAS No.

90158-94-4

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-pyridin-4-ylethyl 2-phenylacetate

InChI

InChI=1S/C15H15NO2/c17-15(12-14-4-2-1-3-5-14)18-11-8-13-6-9-16-10-7-13/h1-7,9-10H,8,11-12H2

InChI Key

VUAKSLFHAHEEBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCCC2=CC=NC=C2

Origin of Product

United States

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